3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid is an organic compound classified as a pyridine carboxylic acid. It features a morpholine ring, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
This compound is cataloged in chemical databases such as PubChem, where it is identified by its unique InChI key (PVQNCSCEJUDRSO-UHFFFAOYSA-N) and has the CAS number 1980040-34-3. It is primarily synthesized for use in research and development within the pharmaceutical industry, particularly for its potential therapeutic properties .
The synthesis of 3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid typically involves several key steps:
The molecular structure of 3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid can be represented as follows:
This structure highlights the compound's complexity, featuring multiple functional groups that contribute to its reactivity and biological activity.
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves its interaction with specific biological targets. The compound may inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, thereby altering their function. Additionally, it may modulate cellular pathways related to inflammation, cell proliferation, and apoptosis, which are critical for its potential therapeutic effects .
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid has several notable applications:
Nucleophilic aromatic substitution (SNAr) is the principal method for installing the morpholino group at the C3 position of 5-(trifluoromethyl)pyridine scaffolds. This reaction capitalizes on the electron-withdrawing nature of the trifluoromethyl group (–CF₃) and strategic halogen placement to activate specific ring positions:
Table 1: Nucleofuge Efficiency in Morpholino Substitution
Precursor | Nucleofuge (X) | Reaction Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
3-Fluoro-5-(trifluoromethyl)pyridine | F | 80 | 2 | 92 |
3-Chloro-5-(trifluoromethyl)pyridine | Cl | 120 | 12 | 85 |
3-Bromo-5-(trifluoromethyl)pyridine | Br | 130 | 15 | 78 |
Two dominant industrial methods construct the trifluoromethylpyridine core: vapor-phase chlorination/fluorination and ring synthesis from trifluoromethyl building blocks.
3-Picoline + Cl₂ + HF → 3-(Trifluoromethyl)pyridine + Cl/F Exchange Byproducts
Table 2: Core Assembly Methods Comparison
Method | Key Intermediate | Temperature | Catalyst | Scalability |
---|---|---|---|---|
Vapor-Phase Cl/F Exchange | 2,3,5-DCTF | >300°C | FeF₃ | Industrial |
Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate | 100-150°C | Acid/Base | Pilot Scale |
Achieving C3 morpholino substitution requires precise control over pyridine ring functionalization:
Directed Ortho-Metalation (DoM):N-oxides or directed metalating groups (DMGs) like CONEt₂ enable regioselective C4 lithiation. Subsequent electrophilic quenching introduces halogens or other groups. For example, 5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives can be protected as amides to direct lithiation to C4, facilitating halogen placement meta to –CF₃ [3] .
Pyridine N-Oxide Chemistry:N-oxides enhance ortho/para electrophilicity. With bulky controllers like DABCO and Tf₂O, C4-selective functionalization occurs via transient N-(4-pyridyl)-DABCO salts. This strategy allows halogen, azido, thiol, or phosphino group installation at C4, leaving C3 available for SNAr [3] .
Table 3: Regioselective Functionalization Techniques
Substrate | Directing Group | Reagent | Position Functionalized | Electrophile |
---|---|---|---|---|
5-(Trifluoromethyl)pyridine | None | Cl₂/FeCl₃ | C3 | Cl |
5-(Trifluoromethyl)pyridine N-oxide | N-oxide | DABCO/Tf₂O | C4 | Br₂, I₂, S₈ |
5-(Trifluoromethyl)picolinamide | CONEt₂ | n-BuLi | C4 | ClP(O)Ph₂, S |
The C2 carboxylic acid group necessitates protection during nucleophilic reactions at C3 to prevent decarboxylation or salt formation:
Benzyl Esters: Applied via benzyl bromide/K₂CO₃. Removed by catalytic hydrogenolysis (Pd/C, H₂), compatible with halogens [4] [6].
Alternative Methods:
Table 4: Carboxylic Acid Protecting Groups
Protecting Group | Formation Reagent | Cleavage Conditions | Compatibility with Morpholino/–CF₃ |
---|---|---|---|
Methyl Ester | CH₃I, K₂CO₃ | LiOH, THF/H₂O | High |
tert-Butyl Ester | Boc₂O, DMAP | TFA, DCM | High |
Benzyl Ester | BnBr, K₂CO₃ | H₂, Pd/C | Moderate (Halogens incompatible) |
N-(Methylsulfonyl)amide | Nms-Cl, Base | Carboxylate + Cs₂CO₃, 80°C | High (Direct amidation) |
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